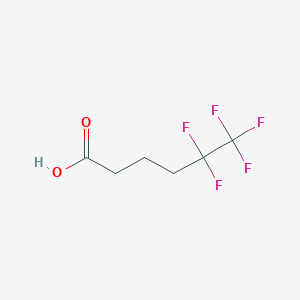

5,5,6,6,6-Pentafluorohexanoic acid

Übersicht

Beschreibung

5,5,6,6,6-Pentafluorohexanoic acid is a perfluorinated compound that is part of a broader class of chemicals known for their unique properties, such as high thermal stability and chemical resistance. While the specific compound 5,5,6,6,6-pentafluorohexanoic acid is not directly mentioned in the provided papers, related fluorinated compounds and their synthesis methods are discussed, which can provide insights into the properties and potential synthesis routes for 5,5,6,6,6-pentafluorohexanoic acid.

Synthesis Analysis

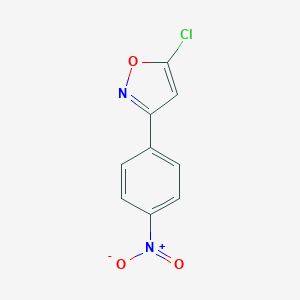

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in various fields. For instance, the synthesis of 4,5-dihydroisoxazoles connected to the pentafluoro-λ6-sulfanyl group is achieved through an efficient method, which could be analogous to the synthesis of 5,5,6,6,6-pentafluorohexanoic acid . Additionally, the diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes involves sequential fluorination of diastereoisomeric alcohol-diepoxides, indicating a possible pathway for introducing multiple fluorine atoms into a carbon chain .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of multiple fluorine atoms attached to a carbon skeleton. The presence of fluorine atoms significantly alters the physical and chemical properties of the molecule due to their high electronegativity and small size. For example, the synthesis of hexafluoroleucine from N-Cbz-L-serine demonstrates the incorporation of a fluorinated side chain into an amino acid, which could be reflective of the structural modifications seen in 5,5,6,6,6-pentafluorohexanoic acid .

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the influence of fluorine atoms. The synthesis of pentafluorobenzoic acid from pentachlorobenzonitrile involves a fluorine exchange reaction, which is a common type of reaction for introducing fluorine into aromatic compounds . Although this is not directly related to 5,5,6,6,6-pentafluorohexanoic acid, it provides an example of how fluorine atoms can be introduced into a compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine. These properties include increased stability, resistance to solvents and chemicals, and often a high degree of lipophobicity. The papers provided do not directly discuss the properties of 5,5,6,6,6-pentafluorohexanoic acid, but the synthesis of related compounds like Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid for protein engineering suggests that the introduction of fluorine atoms can significantly alter the behavior of biomolecules .

Wissenschaftliche Forschungsanwendungen

Toxicological Assessment and Environmental Impact

5,5,6,6,6-Pentafluorohexanoic acid (PFHxA), a short-chain polyfluoroalkyl substance (PFAS), is primarily known for its application in fluorotelomer-based chemistry. Extensive studies have been conducted to evaluate its environmental presence, potential toxicological effects, and human health risks.

Environmental Presence and Toxicological Analysis : PFHxA is a primary impurity, degradant, and metabolite associated with short-chain fluorotelomer-based chemistry used in various regions including the United States, Europe, and Japan. Concerns about human health risks due to exposure have led to comprehensive evaluations of its toxicity. It's been shown that while PFHxA is detected in the environment and human serum, the concentrations, especially in human biomonitoring surveys, are generally low. This suggests a low bioaccumulation potential and a possibly negligible human health risk for the general population. However, PFHxA is present in certain locations, warranting close monitoring and assessment of its potential human health impact (Anderson et al., 2019) (Luz et al., 2019).

Toxicity Comparison and Risk Assessment : A comparative analysis between PFHxA and 6:2 fluorotelomer alcohol (6:2 FTOH), another short-chain PFAS, has revealed that 6:2 FTOH is significantly more toxic than PFHxA. This is crucial because some risk assessments have used PFHxA data to model the health effects of 6:2 FTOH, potentially underestimating human health risks. Therefore, using PFHxA studies to assess exposure to other PFAS compounds like 6:2 FTOH might not provide an accurate representation of the potential hazards, highlighting the importance of substance-specific risk assessments (Rice et al., 2020).

Exposure and Health Concerns : Although PFHxA exposure is generally low and does not appear to bioaccumulate significantly, certain populations may be exposed to higher levels, especially near production facilities or in contaminated sites. In such scenarios, thorough risk characterization and management are essential to ensure public safety and environmental protection. The existing data on PFHxA provide a baseline for understanding its potential impact but also highlight the need for ongoing research and monitoring to fully assess its risks and manage its use and environmental presence effectively.

Safety and Hazards

The safety information for 5,5,6,6,6-Pentafluorohexanoic acid indicates that it is dangerous. The hazard statements include H314 and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

5,5,6,6,6-pentafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNQZVLVFCPHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475885 | |

| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,6,6,6-Pentafluorohexanoic acid | |

CAS RN |

148043-70-3 | |

| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

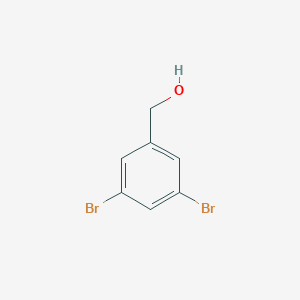

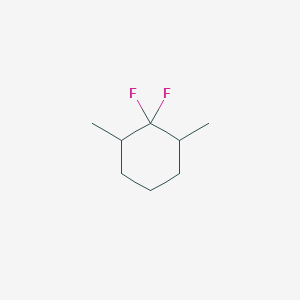

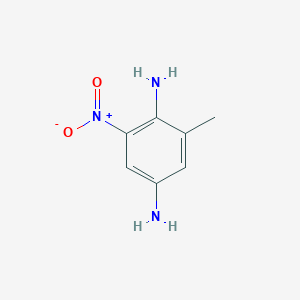

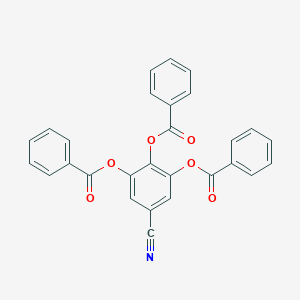

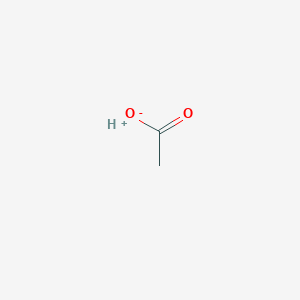

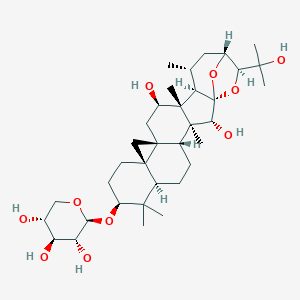

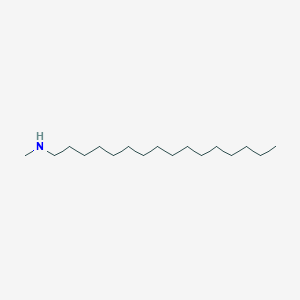

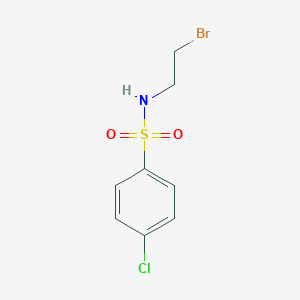

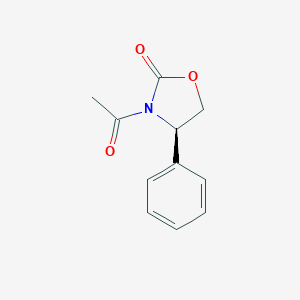

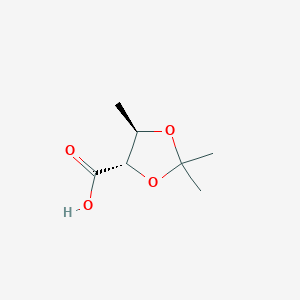

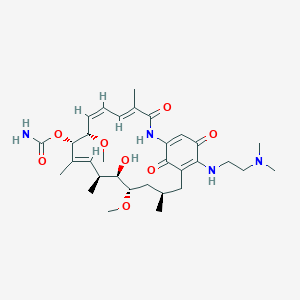

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.